5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and a methyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetoacetic ester in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the benzodiazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Researchers study its interactions with various biological targets to understand its pharmacological properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one
- 7,8-Dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Uniqueness
5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its pharmacological profile. The presence of the methyl group at the 5th position can affect its binding affinity and selectivity for the GABA receptor, potentially leading to distinct therapeutic effects compared to other benzodiazepine derivatives.
Properties
IUPAC Name |
5-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-7-6-10(13)11-8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZQGVZACKZABI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544737 | |
Record name | 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33035-62-0 | |
Record name | 1,3,4,5-Tetrahydro-5-methyl-2H-1,5-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33035-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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